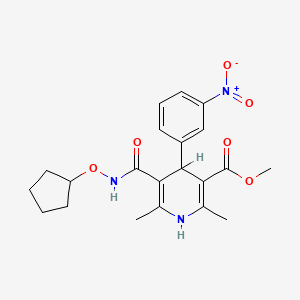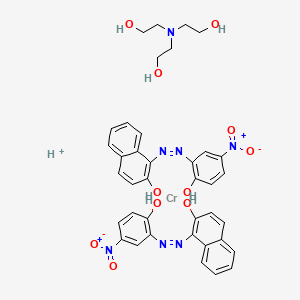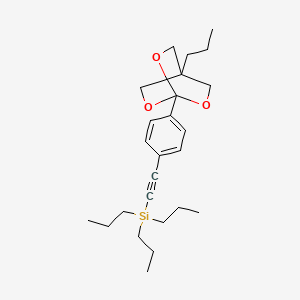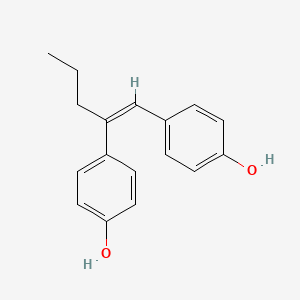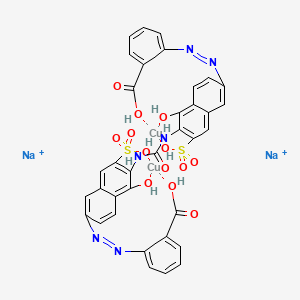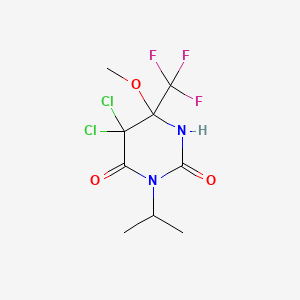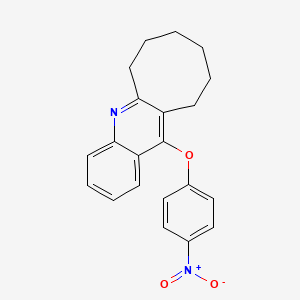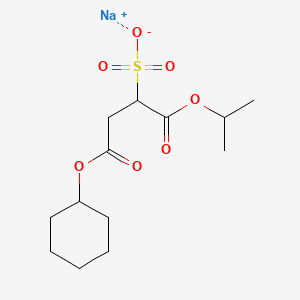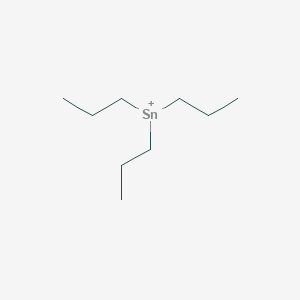
Tripropyltin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tripropylstannylium is an organotin compound characterized by the presence of three propyl groups attached to a tin atom Organotin compounds are known for their diverse applications in various fields, including catalysis, organic synthesis, and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tripropylstannylium typically involves the reaction of tripropyltin chloride with a suitable reducing agent. One common method is the reduction of this compound chloride using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:
(C3H7)3SnCl + LiAlH4 → (C3H7)3SnH + LiCl + AlH3
Industrial Production Methods: Industrial production of tripropylstannylium may involve large-scale reduction processes using similar reagents and conditions. The choice of solvent, temperature, and reaction time are optimized to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: Tripropylstannylium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tripropyltin oxide.
Reduction: It can be reduced further to form lower oxidation state tin compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are commonly used.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
科学的研究の応用
Tripropylstannylium has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Research is ongoing to explore its potential as a biocidal agent due to its organotin structure.
Medicine: Preliminary studies suggest its potential use in drug delivery systems.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
作用機序
The mechanism of action of tripropylstannylium involves its ability to form stable complexes with various substrates. The tin atom in tripropylstannylium can coordinate with electron-rich centers, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Triphenylstannylium: Similar structure but with phenyl groups instead of propyl groups.
Tributylstannylium: Similar structure but with butyl groups instead of propyl groups.
Trimethylstannylium: Similar structure but with methyl groups instead of propyl groups.
Comparison:
Tripropylstannylium vs. Triphenylstannylium: Tripropylstannylium is more flexible due to the smaller size of propyl groups compared to phenyl groups, making it more suitable for certain catalytic applications.
Tripropylstannylium vs. Tributylstannylium: Tripropylstannylium has a lower molecular weight and different solubility properties, which can influence its reactivity and applications.
Tripropylstannylium vs. Trimethylstannylium: Tripropylstannylium has longer alkyl chains, affecting its steric and electronic properties, making it distinct in its reactivity and applications.
特性
CAS番号 |
2618-01-1 |
|---|---|
分子式 |
C9H21Sn+ |
分子量 |
247.97 g/mol |
IUPAC名 |
tripropylstannanylium |
InChI |
InChI=1S/3C3H7.Sn/c3*1-3-2;/h3*1,3H2,2H3;/q;;;+1 |
InChIキー |
ZCGXGGMHFNGMEI-UHFFFAOYSA-N |
正規SMILES |
CCC[Sn+](CCC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



